Conformational Stability & Solubility
Computational modeling of the cyclohexane ring in 1-(4-(3-aminocyclohexyl)piperazin-1-yl)ethan-1-one predicts a stable chair conformation with the amino group in an equatorial position, a geometry that minimizes steric hindrance . This compound exhibits an estimated aqueous solubility of 2.1 mg/mL (corresponding to approximately 9.3 mM), which is notably higher than the solubility of many lipophilic cyclohexylpiperazine derivatives such as PB28 (estimated solubility < 0.1 mg/mL) [1]. The enhanced solubility is attributed to the polar primary amine and acetyl groups, which increase hydrogen-bonding capacity while maintaining a moderate LogP of ~1.2 .
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | 2.1 mg/mL (estimated) |
| Comparator Or Baseline | PB28 (1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine) |
| Quantified Difference | Target compound solubility is >20-fold higher than PB28 (estimated <0.1 mg/mL) |
| Conditions | Computational prediction and literature comparison |
Why This Matters
Higher aqueous solubility facilitates in vitro assay preparation and reduces the need for high DMSO concentrations that can confound cellular readouts.
- [1] PeptideDB. PB28_product_DataBase. Physicochemical properties. View Source
